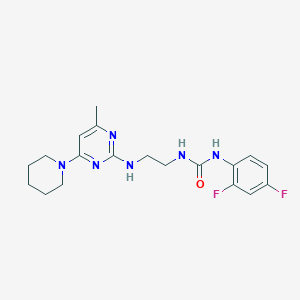![molecular formula C14H13FN6 B2787105 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2415532-37-3](/img/structure/B2787105.png)
6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety and a fluoropyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 5-fluoropyrimidine with piperazine under basic conditions to form the intermediate 5-fluoropyrimidin-2-yl-piperazine. This intermediate is then reacted with 6-chloropyridine-3-carbonitrile in the presence of a suitable base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The piperazine and pyridine rings can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the fluoropyrimidine group can yield various substituted derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and identify new drug targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets in the body. The fluoropyrimidine group can inhibit enzymes involved in DNA synthesis, leading to antiproliferative effects on cancer cells. The piperazine moiety can enhance the compound’s binding affinity to its targets, increasing its potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridine-3-carbonitrile: Similar structure but with a pyrazine group instead of a fluoropyrimidine group.
6-(4-(Pyrimidin-2-yl)piperazine-1-yl)pyridine-3-carbonitrile: Similar structure but without the fluorine atom.
Uniqueness
6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the fluoropyrimidine group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development .
Eigenschaften
IUPAC Name |
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6/c15-12-9-18-14(19-10-12)21-5-3-20(4-6-21)13-2-1-11(7-16)8-17-13/h1-2,8-10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEYOGPPHFXDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2787024.png)
![tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2787025.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2787027.png)
![n-(1-Cyanocyclohexyl)-2-[(2s,4s)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2787028.png)

![Methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2787034.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2787036.png)
![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2787037.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2787038.png)
![1-Morpholino-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propan-1-one](/img/structure/B2787039.png)
![1-(3-chloro-4-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2787041.png)
![ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2787042.png)

